molecular formula C15H18BNO2 B14074714 (3-(tert-Butyl)-5-(pyridin-2-yl)phenyl)boronic acid

(3-(tert-Butyl)-5-(pyridin-2-yl)phenyl)boronic acid

Cat. No.: B14074714
M. Wt: 255.12 g/mol
InChI Key: XUBKKGQEMYEWNY-UHFFFAOYSA-N
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Description

(3-(tert-Butyl)-5-(pyridin-2-yl)phenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a tert-butyl group, a pyridin-2-yl group, and a phenyl ring, making it a versatile building block for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(tert-Butyl)-5-(pyridin-2-yl)phenyl)boronic acid typically involves the reaction of a suitable boronic ester with the corresponding aryl halide under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and often requires a base such as potassium carbonate in an aqueous or organic solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include crystallization or chromatography techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

(3-(tert-Butyl)-5-(pyridin-2-yl)phenyl)boronic acid undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-(tert-Butyl)-5-(pyridin-2-yl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and drug delivery systems.

    Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (3-(tert-Butyl)-5-(pyridin-2-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical transformations and biological applications. The molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the tert-butyl and pyridin-2-yl groups, making it less sterically hindered.

    Pyridinylboronic Acid: Contains the pyridinyl group but lacks the tert-butyl group.

    tert-Butylboronic Acid: Contains the tert-butyl group but lacks the pyridinyl group.

Uniqueness

(3-(tert-Butyl)-5-(pyridin-2-yl)phenyl)boronic acid is unique due to the combination of its functional groups, which confer distinct reactivity and steric properties. This makes it a valuable compound for specific synthetic applications and research purposes.

Properties

Molecular Formula

C15H18BNO2

Molecular Weight

255.12 g/mol

IUPAC Name

(3-tert-butyl-5-pyridin-2-ylphenyl)boronic acid

InChI

InChI=1S/C15H18BNO2/c1-15(2,3)12-8-11(9-13(10-12)16(18)19)14-6-4-5-7-17-14/h4-10,18-19H,1-3H3

InChI Key

XUBKKGQEMYEWNY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)C(C)(C)C)C2=CC=CC=N2)(O)O

Origin of Product

United States

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